Cas no 77769-21-2 (1,2-dihydrotanshinquinone)

1,2-dihydrotanshinquinone structure
1,2-dihydrotanshinquinone structure
Nome del prodotto:1,2-dihydrotanshinquinone
Numero CAS:77769-21-2
MF:C18H14O3
MW:278.301965236664
CID:983789
PubChem ID:105119

1,2-dihydrotanshinquinone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-dihydrotanshinquinone
    • 1,2-Di-hydrotanshinguinone
    • 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione
    • Phenanthro(1,2-b)furan-10,11-dione, 8,9-dihydro-1,6-dimethyl-
    • phenanthro[1,2-b]furan-10,11-dione, 8,9-dihydro-1,6-dimethyl-
    • GLXC-18568
    • FS-6977
    • 1,2-DT-quinone; 1,6-Dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
    • 1,2-Dihydrotanshinone
    • 1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
    • 8,9-Dihydro-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
    • CHEMBL1813349
    • 1,2-DT-Quinone
    • CS-0090775
    • OYOSADAKNZWZGA-UHFFFAOYSA-
    • 77769-21-2
    • DTXSID60998959
    • AKOS040760864
    • InChI=1/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3
    • HY-122970
    • SCHEMBL16421133
    • 1,2-Dihydrotanshiquinone
    • CHEBI:228939
    • 1,6-dimethyl-8H,9H-phenanthro[1,2-b]furan-10,11-dione
    • 1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzouran-10,11-dione
    • DA-48999
    • Inchi: InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3
    • Chiave InChI: OYOSADAKNZWZGA-UHFFFAOYSA-N
    • Sorrisi: CC1=CCCC2=C3C(=CC=C12)C4=C(C(=CO4)C)C(=O)C3=O

Proprietà calcolate

  • Massa esatta: 278.094294304g/mol
  • Massa monoisotopica: 278.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 0
  • Complessità: 521
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 47.3Ų

Proprietà sperimentali

  • Colore/forma: Red powder

1,2-dihydrotanshinquinone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AH59767-50mg
1,2-dihydrotanshinquinone
77769-21-2 98% by HPLC
50mg
$4353.00 2024-04-19
MedChemExpress
HY-122970-1mg
1,2-Dihydrotanshinone
77769-21-2
1mg
¥2380 2024-07-24
TargetMol Chemicals
TN2485-1 ml * 10 mm
1,2-Dihydrotanshinone
77769-21-2
1 ml * 10 mm
¥ 5330 2024-07-24
Aaron
AR00GB37-5mg
1,2-Dihydrotanshinquinone
77769-21-2 98%
5mg
$811.00 2025-02-13
TargetMol Chemicals
TN2485-5 mg
1,2-Dihydrotanshinone
77769-21-2 98%
5mg
¥ 5,230 2023-07-11
A2B Chem LLC
AH59767-100mg
1,2-dihydrotanshinquinone
77769-21-2 98% by HPLC
100mg
$7505.00 2024-04-19
TargetMol Chemicals
TN2485-5mg
1,2-Dihydrotanshinone
77769-21-2
5mg
¥ 5230 2024-07-20
TargetMol Chemicals
TN2485-1 ml * 10 mm
1,2-Dihydrotanshinone
77769-21-2
1 ml * 10 mm
¥ 5330 2024-07-20
TargetMol Chemicals
TN2485-5mg
1,2-Dihydrotanshinone
77769-21-2
5mg
¥ 5230 2024-07-24
MedChemExpress
HY-122970-5mg
1,2-Dihydrotanshinone
77769-21-2
5mg
¥6020 2024-07-24
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:77769-21-2)1,2-Dihydrotanshinquinone
CRN0500
Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta